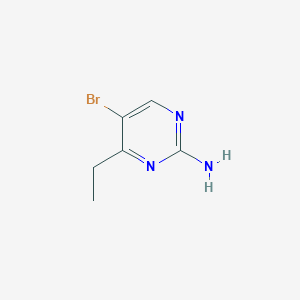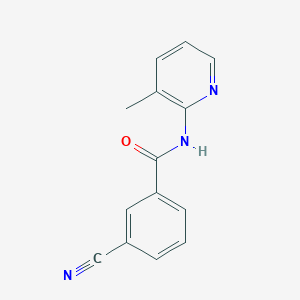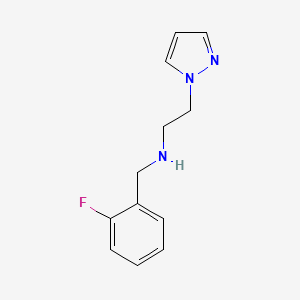
((R)-3-Hydroxy-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(®-3-Hydroxy-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid: is a complex organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in various chemical and biological applications. This particular compound is characterized by its unique structure, which includes a boronic acid group, a pyrazine ring, and a phenyl group, among other functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (®-3-Hydroxy-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrazine-2-carboxamido derivative, followed by the introduction of the boronic acid group. Common reagents used in these reactions include boronic acid derivatives, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or other oxidized forms.
Reduction: Reduction reactions can also occur, particularly at the pyrazine ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronate esters, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, (®-3-Hydroxy-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to form reversible covalent bonds with diols makes it valuable in the development of sensors and catalysts.
Biology: In biological research, this compound is utilized for its ability to interact with biomolecules, such as carbohydrates and proteins. It is often employed in the design of molecular probes and diagnostic tools.
Medicine: In medicine, boronic acid derivatives have shown promise as therapeutic agents, particularly in the treatment of cancer and bacterial infections. The unique structure of this compound allows it to target specific enzymes and pathways involved in disease processes.
Industry: In industrial applications, (®-3-Hydroxy-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid is used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of (®-3-Hydroxy-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This interaction is primarily mediated by the boronic acid group, which can bind to diols and other nucleophilic groups. The compound’s structure allows it to interact with specific molecular targets, such as enzymes and receptors, thereby modulating their activity and function.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid derivative with a phenyl group.
Pyrazine-2-boronic Acid: Contains a pyrazine ring and a boronic acid group.
3-Hydroxy-3-methylbutylboronic Acid: Similar structure but lacks the pyrazine and phenyl groups.
Uniqueness: The uniqueness of (®-3-Hydroxy-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid lies in its complex structure, which combines multiple functional groups, allowing for diverse reactivity and applications. Its ability to form stable yet reversible covalent bonds with diols sets it apart from simpler boronic acid derivatives.
Propriétés
Formule moléculaire |
C19H25BN4O5 |
|---|---|
Poids moléculaire |
400.2 g/mol |
Nom IUPAC |
[(1R)-3-hydroxy-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C19H25BN4O5/c1-19(2,27)11-16(20(28)29)24-17(25)14(10-13-6-4-3-5-7-13)23-18(26)15-12-21-8-9-22-15/h3-9,12,14,16,27-29H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t14-,16-/m0/s1 |
Clé InChI |
MPEBGWDAIIBXKN-HOCLYGCPSA-N |
SMILES isomérique |
B([C@H](CC(C)(C)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
SMILES canonique |
B(C(CC(C)(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,10-Dihydrocarbazolo[3,4-c]carbazole](/img/structure/B14910570.png)










![N-{[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B14910626.png)

